

Spectroscopic Characterization of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**. While a complete set of experimentally verified spectra for this specific molecule is not readily available in public databases, this document compiles predicted data and analogous data from structurally related compounds to offer a robust analytical profile. This guide also outlines the standard experimental protocols for acquiring such data.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**. This data is crucial for the identification and characterization of the compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ^1H NMR Data for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Chemical Shift (δ) ppm

~ 7.5

~ 6.7

~ 4.0 (broad)

~ 3.5 - 3.7

2.65

~ 1.0 - 1.9

Note: Predicted data is based on established chemical shift principles and data from similar compounds.

 ^{13}C NMR (Carbon-13 NMR):

The ^{13}C NMR spectrum helps in identifying the carbon framework of the molecule.

Predicted ^{13}C NMR Data for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Chemical Shift (δ) ppm

~ 150

~ 129

~ 127

~ 114

~ 58

~ 34

~ 32

~ 26

~ 25

Note: Predicted data is based on established chemical shift principles and data from similar compounds such as 4-amino-N-cyclohexylbenzenesulfonamide and N-cyclohexyl-4-methylbenzenesulfonamide.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

Predicted IR Data for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Wavenumber (cm⁻¹)

3400 - 3200

2930, 2850

1620 - 1580

1340 - 1310

1160 - 1140

900 - 800

Note: Predicted data is based on characteristic IR absorption frequencies for sulfonamides and aromatic amines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

m/z (Mass-to-Charge Ratio)

268

156

113

92

Note: The molecular formula for **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** is C₁₃H₂₀N₂O₂S, with a molecular weight of 268.38 g/mol. The predicted fragmentation is based on the common fragmentation patterns of sulfonamides.

Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectroscopic data.

NMR Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- ¹H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The spectral width should cover the range of 0-12 ppm.
 - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.

- The spectral width should cover the range of 0-200 ppm.
- A longer acquisition time and a higher number of scans are typically required compared to ^1H NMR.

IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
 - Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Data Acquisition:
 - Record the spectrum typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

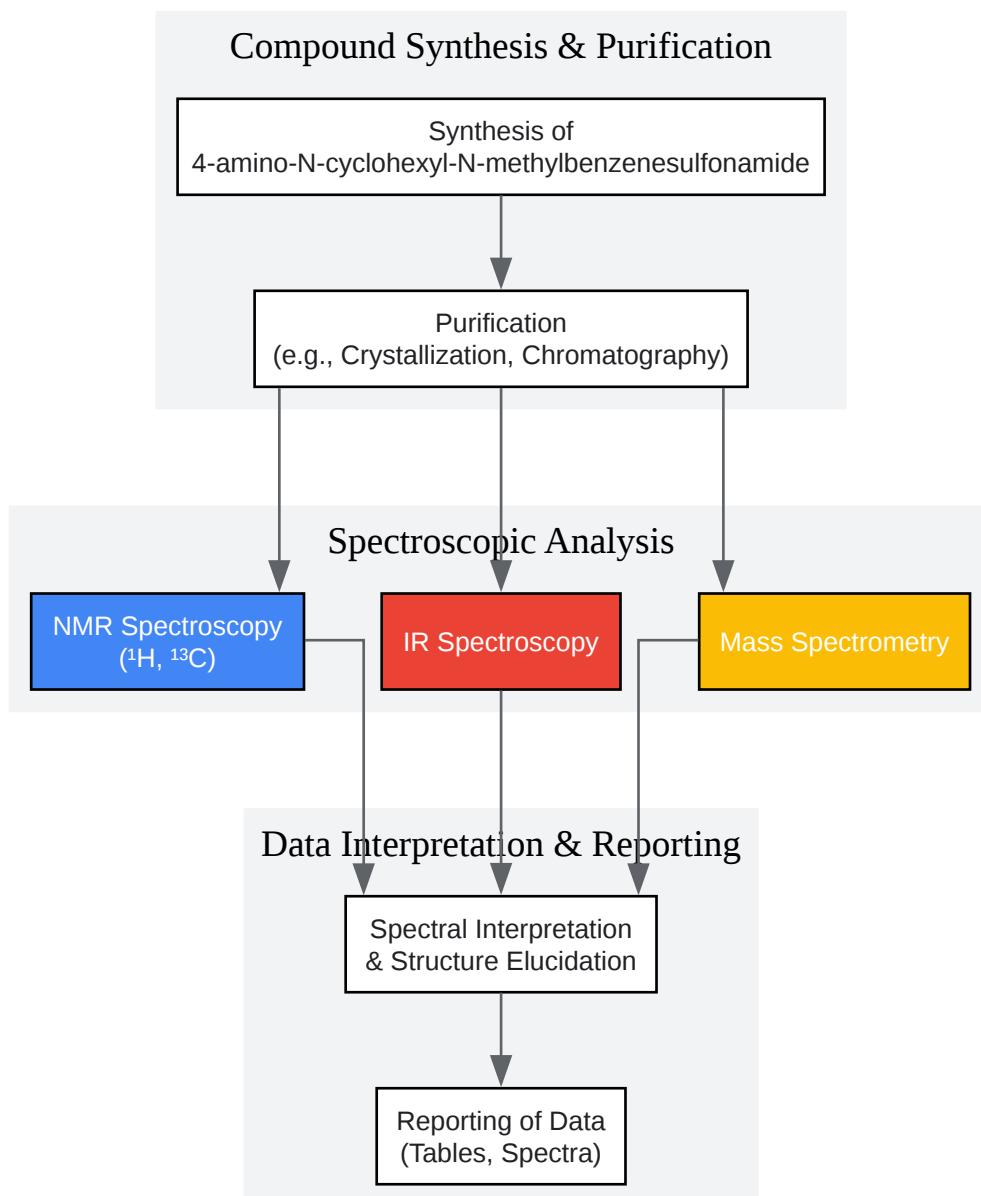
Mass Spectrometry

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Sample Preparation:
 - ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 $\mu\text{g/mL}$).
 - EI: Introduce a small amount of the volatile sample directly into the ion source, often via a gas chromatograph (GC-MS).
- Data Acquisition:

- Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
- For tandem mass spectrometry (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation to observe the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a comprehensive resource for the spectroscopic characterization of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**. By combining predicted data with established experimental protocols, researchers can confidently identify and analyze this compound.

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